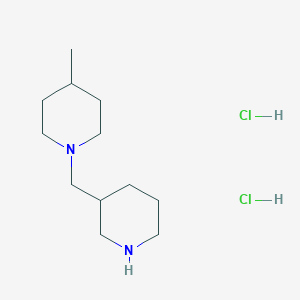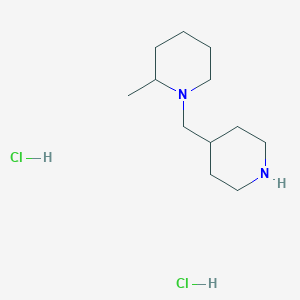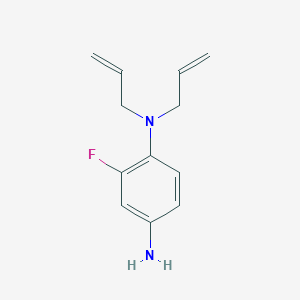![molecular formula C8H9BrF2N2S B1456281 {[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1197237-07-2](/img/structure/B1456281.png)
{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound with the molecular formula C8H9BrF2N2S and a molecular weight of 283.13 . It is a versatile material utilized in scientific research.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C8H9BrF2N2S . Unfortunately, the specific structural details are not provided in the available resources.Aplicaciones Científicas De Investigación
Antibacterial Agents
The compound has potential applications as an antibacterial agent. Research indicates that analogues of this compound, particularly those containing selenium or sulfur, have shown promising results against multi-drug-resistant bacteria like Pseudomonas aeruginosa . These analogues can act as quorum-sensing inhibitors, disrupting communication among bacteria and thereby hindering their ability to form biofilms and develop antibiotic resistance .
Antimicrobial Resistance (AMR) Combatant
The compound’s derivatives could play a significant role in combating AMR, a major global health threat. By targeting the quorum sensing system in bacteria, these compounds could provide a novel approach to preventing the spread of resistant microbial infections .
Quorum-Sensing Inhibition
Quorum-sensing inhibition is a key application area for this compound. It can be used to synthesize analogues that efficiently inhibit the las quorum-sensing system in bacteria, which is responsible for antibiotic resistance development . This could lead to the discovery of new antimicrobial drugs with a different mechanism of action compared to traditional antibiotics.
Gram-Positive Bacteria Targeting
The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus. This is particularly interesting because only the selenium analogues of the compound demonstrated antibacterial activity, suggesting a unique pathway for bacterial inhibition that could be explored further .
Novel Antibiotic Mechanisms
Research on analogues of this compound has expanded the understanding of structure-activity relationships in antibacterial agents. This could lead to the development of antibiotics with novel mechanisms of action, such as those affecting the rod-shape maintenance mechanism in rod-like bacteria .
Organoselenium Compounds Synthesis
The compound can be used to synthesize organoselenium compounds, which have shown better quorum-sensing inhibition activities than their sulfur counterparts. This suggests a potential for developing more effective antimicrobial agents .
Chemical Building Blocks
The compound serves as a building block in chemical synthesis. It can be used to create a variety of derivatives with potential applications in pharmaceuticals and materials science .
Drug Discovery and Development
Lastly, the compound’s analogues can be utilized in drug discovery and development processes, especially in the search for new antimicrobial agents. The ability to inhibit quorum sensing and combat AMR makes it a valuable candidate for further research and development .
Propiedades
IUPAC Name |
(2,5-difluorophenyl)methyl carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2S.BrH/c9-6-1-2-7(10)5(3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWQUGXUFBZEJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CSC(=N)N)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1456198.png)
![(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1456200.png)
![3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1456201.png)

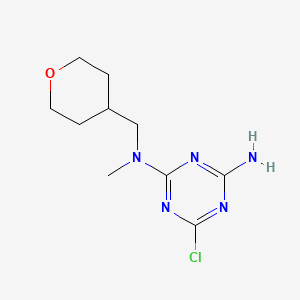
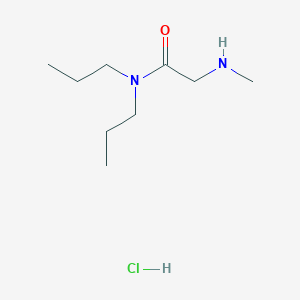
![Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456210.png)


